

Application Notes and Protocols for the Experimental Use of CDPPB

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Compound of Interest 3-cyano-N-(1,3-diphenyl-1H-Compound Name: pyrazol-5-yl)benzamide Get Quote

A Positive Allosteric Modulator of mGluR5 for **Neuroscience Research**

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B1668767

Introduction

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CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, CDPPB does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of glutamatergic signaling compared to direct agonists. CDPPB is brain-penetrant and has shown efficacy in various preclinical models, making it a valuable tool for investigating the role of mGluR5 in synaptic plasticity, cognition, and various neurological and psychiatric disorders.[1]

These application notes provide an overview of the experimental design for studies involving CDPPB, including in vitro and in vivo protocols, and summarize key quantitative data from published research.

Data Presentation In Vitro Efficacy of CDPPB



Assay Type	Cell Line	Parameter	Value	Reference
Fluorometric Ca2+ Assay	Chinese hamster ovary (CHO) cells expressing human mGluR5	EC50	~27 nM	[2][3]
Fluorometric Ca2+ Assay	HEK293 cells expressing human mGluR5	EC50	10 nM	
Fluorometric Ca2+ Assay	HEK293 cells expressing rat mGluR5	EC50	20 nM	
Agonist-like Activity	CHO cells expressing mGluR5	Concentration	> 1 μM	[2][3]

In Vivo Dosages and Effects of CDPPB in Rodent Models



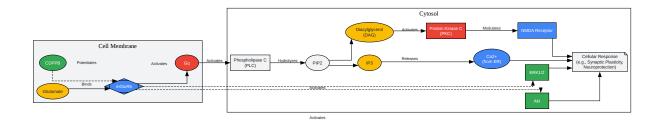
Animal Model	Species	Dosage	Route	Key Finding	Reference
Huntington's Disease Model (BACHD)	Mouse	1.5 mg/kg	s.c. (chronic, 18 weeks)	Increased Akt and ERK1/2 phosphorylati on, improved motor coordination and memory.	[1][4]
Novel Object Recognition	Rat (unimpaired)	10 mg/kg	i.p.	Improved recognition memory (inverted U-shaped doseresponse).	[5]
Novel Object Recognition (MK-801 induced deficit)	Rat	3, 10 mg/kg	i.p.	Improved recognition memory (inverted U-shaped doseresponse).	[5]
Amphetamine -induced Hyperlocomot ion	Rat	10, 30 mg/kg	i.p.	Dose- dependent reduction in hyperlocomot ion.	
Phencyclidine (PCP)- induced Cognitive Deficits	Mouse	10 mg/kg/day	i.p. (subchronic, 14 days)	Improved cognitive deficits.	[6]
Cocaine- seeking Behavior	Rat	60 mg/kg	S.C.	Facilitated extinction of cocaine-	[4]



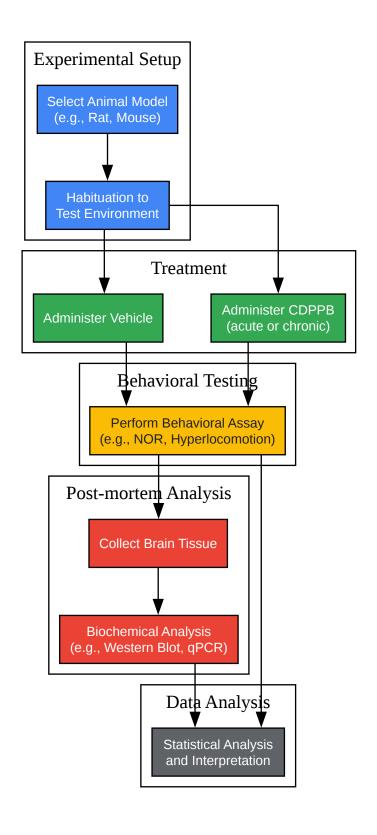
seeking behavior.

Signaling Pathways and Experimental Workflows mGluR5 Signaling Pathway Modulated by CDPPB









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